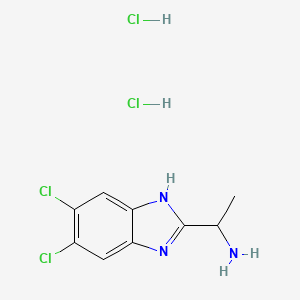

![molecular formula C18H18N2O4 B2381423 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid CAS No. 2260932-15-6](/img/structure/B2381423.png)

2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

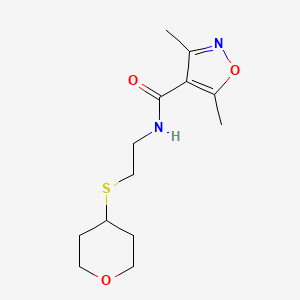

“2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid” is an organic compound with the CAS Number: 2260932-15-6 . It has a molecular weight of 326.35 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18N2O4/c1-12(21)19-15(13-8-4-2-5-9-13)17(22)20-16(18(23)24)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,19,21)(H,20,22)(H,23,24) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 326.35 . Unfortunately, other specific physical and chemical properties of this compound are not available in the sources I found.

Scientific Research Applications

Acylation in Heterocyclic Compounds

2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid is involved in the acylation of 2-amino-5-phenyl-4-oxazolinone and 2-amino-1-methyl-4-imidazolinone, leading to the formation of various heterocyclic compounds (Ramsh et al., 1983).

Complexing Agent in Metal Ion Analysis

This compound is used as a complexing agent in metal ion buffers and for the spectrophotometric determination of metal ions, due to its ability to form stable complexes (Hamed et al., 1994).

Synthesis of Protected Glycopeptides

It plays a role in the synthesis of protected glycopeptides containing specific amino acid sequences. This is significant in the study of carbohydrate-protein linkages (Garg & Jeanloz, 1974).

Enantioselective Hydrolysis Studies

This compound is used in enantioselective hydrolysis studies, particularly in the preparation of certain amino acids with pharmaceutical relevance (Dongzhi, 2011).

Studying Enzyme Inhibition

It is involved in probing the specificity of enzymes like serine proteases, providing insights into enzyme activity and inhibition (Martichonok & Jones, 1996).

Neuraminidase Inhibitors in Influenza

Hydrophobic derivatives of this compound have been synthesized and evaluated for their ability to inhibit neuraminidase in influenza A virus, showing potential as antiviral agents (Lv & Shi, 2022).

Aza-Annulation in Peptide Analogs Synthesis

It is used in the aza-annulation process for constructing highly substituted α-acetamido δ-lactam products, important in creating peptide analogs (Beholz et al., 1997).

Acetyl Transfer in Arylamine Metabolism

The compound plays a role in the study of acetyl transfer in arylamine metabolism, which is important in understanding various biochemical processes (Booth, 1966).

pH Imaging with Hyperpolarized MRI

N-(2-Acetamido)iminodiacetic acid, a derivative, is applied to pH imaging using hyperpolarized magnetic resonance spectroscopy, showing its utility in advanced imaging techniques (Flavell et al., 2015).

Anaerobic Metabolism in Bacteria

The compound is significant in the study of anaerobic metabolism of phenylalanine in bacteria, particularly in understanding the biochemical pathways involved (Rhee & Fuchs, 1999).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as cyclooxygenase 2 (cox-2) .

Mode of Action

It is known that similar compounds can undergo nucleophilic attack by water molecules, leading to the formation of carboxylic acids . This suggests that 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid may interact with its targets in a similar manner.

properties

IUPAC Name |

2-[(2-acetamido-2-phenylacetyl)amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-12(21)19-15(13-8-4-2-5-9-13)17(22)20-16(18(23)24)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,19,21)(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOFHEQMMUHJSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

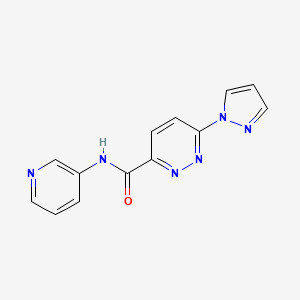

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)

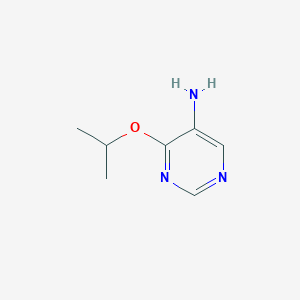

![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)

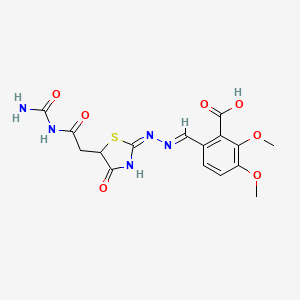

![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)

![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)

![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2381357.png)